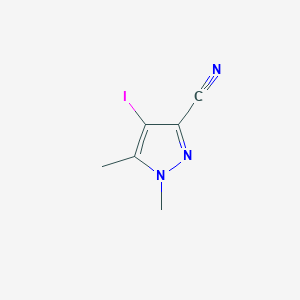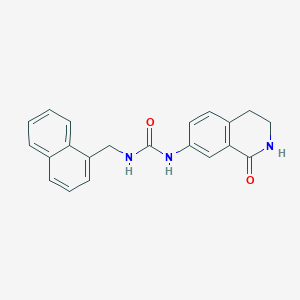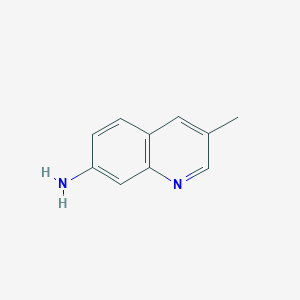
1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid” likely refers to a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The “1-(4-Bromophenyl)” part suggests a bromine atom on the fourth carbon of a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely include a 1,2,4-triazole ring attached to a carboxylic acid group and a bromophenyl group . The exact structure would depend on the positions of these groups on the triazole ring.Chemical Reactions Analysis
As a bromophenyl compound, this molecule could potentially undergo various types of reactions, including electrophilic aromatic substitution . The presence of the carboxylic acid group could also allow for reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Bromophenyl compounds are typically solid at room temperature . The presence of the carboxylic acid group could result in the compound being soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Chemical Applications
1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid, and its derivatives have been explored for various synthetic and chemical applications due to the unique properties of the triazole ring and the bromophenyl group. These compounds serve as versatile intermediates in organic synthesis, enabling the creation of complex molecules with potential biological activity.
Triazole-based Scaffolds : Triazole derivatives, including those related to this compound, have been synthesized for use in peptidomimetics and biologically active compounds. A study demonstrated the synthesis of triazoles active as HSP90 inhibitors, highlighting the utility of triazole-based scaffolds in drug discovery (Ferrini et al., 2015).
Antimicrobial Applications : Certain triazole derivatives have shown potent antimicrobial activities. Research involving 1-(4-substituted phenyl)-4-(4-bromophenyl)-5-(halo-o-hydroxyphenyl)imino-1,2,3-triazoles demonstrated significant antimicrobial effectiveness, suggesting the potential of this compound derivatives in antimicrobial research (Zhao et al., 2012).
Luminescence Sensing : The structural versatility of triazole derivatives enables their application in the development of metal–organic frameworks (MOFs) for luminescence sensing of metal ions and nitroaromatic compounds. These applications demonstrate the potential of triazole-based compounds in sensing and detection technologies (Wang et al., 2016).
Homocysteine Detection : Triazole derivatives have been employed as fluorescence probes for selective detection of homocysteine, indicating their use in diagnostic assays and biological studies. This showcases the adaptability of triazole-based compounds in biochemical sensor development (Chu et al., 2019).
Corrosion Inhibition : Research has also explored the use of triazole derivatives as corrosion inhibitors for metals in acidic media. These studies reveal the potential of such compounds in protecting metals against corrosion, which has significant implications for industrial applications (Chaitra et al., 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-bromophenyl)-1,2,4-triazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-1-3-7(4-2-6)13-5-11-8(12-13)9(14)15/h1-5H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPYQXOSEUDVDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=N2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methoxyphenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2869856.png)

![N-(1-cyanocyclohexyl)-2-[(2-hydroxypropyl)(phenyl)amino]-N-methylacetamide](/img/structure/B2869858.png)




![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2869865.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2869866.png)

![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2869869.png)


![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2869877.png)